5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic heteroaromatic core. Key structural features include:
- Position 2: A 4-methylphenyl group.
- Position 5: A (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl substituent.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-16-8-10-18(11-9-16)20-14-22-24(29)27(12-13-28(22)26-20)15-21-17(2)30-23(25-21)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMQEUKMCOZHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.41 g/mol. The structure features a pyrazolo[1,5-a]pyrazin core linked to an oxazole moiety and a phenyl group, which may contribute to its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance, pyrazoline derivatives have demonstrated significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of vital enzymatic pathways.
| Compound Type | Activity Type | Reference |
|---|---|---|
| Pyrazoline Derivatives | Antibacterial | PMC3021694 |
| Quinazolinones | Antifungal | PMC3021694 |
| Oxazole Derivatives | Antimicrobial | Benchchem |
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies indicating that pyrazolo compounds can induce apoptosis in cancer cells. In vitro assays have shown that such compounds can inhibit tumor cell proliferation by interfering with cell cycle progression and inducing programmed cell death.
Case Study:
In a study evaluating various pyrazolo derivatives, including those structurally related to our compound, significant cytotoxic effects were observed against several cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating potent activity.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. The oxazole ring may facilitate binding to active sites on proteins involved in critical cellular processes.
Research Findings
A variety of studies have investigated the pharmacological effects of related compounds:
- Antimicrobial Studies : Compounds similar to the target molecule have been shown to exhibit broad-spectrum antimicrobial properties.
- Cytotoxicity Assays : In vitro studies indicate that certain analogs can significantly reduce viability in cancer cell lines.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for related compounds.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
The following table summarizes structurally related compounds and their properties:
Structural and Functional Analysis
Position 2 Modifications
- 4-Methylphenyl (Target Compound) : Balances lipophilicity and steric bulk, favoring membrane penetration.
- 4-Chlorophenyl () : Adds electron-withdrawing effects, possibly improving stability against oxidative metabolism.
Position 5 Modifications
- Oxazole vs. Oxadiazole :
- Fluorophenylmethyl () : Reduces metabolic degradation but introduces safety risks (e.g., flammability).
Physicochemical Properties
- Molecular Weight : Ranges from 379.4 (fluorophenyl analog) to 489.5 (naphthyl-oxadiazole). Higher weights correlate with reduced solubility.
- Solubility : Methoxy and ethoxy groups () improve aqueous solubility, whereas halogenated or bulky groups decrease it.
Méthodes De Préparation
Cyclization of Pyrazole-Carboxylate Precursors
A validated method involves trimethylaluminium-mediated monoamidation of pyrazole-3,5-dicarboxylate derivatives (e.g., 22 in Scheme 1 of), followed by acid-catalyzed cyclization. For example, treatment with p-toluenesulfonic acid (p-TSA) in refluxing toluene yields the pyrazinone ring system in 65–78% yield.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Monoamidation | Trimethylaluminium, THF, 0°C | 82 |
| Cyclization | p-TSA, toluene, reflux | 75 |
Phosphoryl Trichloride-Mediated Ring Closure
Alternative routes employ POCl3 to dehydrate and cyclize 5-aminopyrazole-4-carbonitriles. Freeman and Kim’s method (adapted in) involves heating pyrazole intermediates in POCl3 at 80°C for 6 hours, achieving cyclization efficiencies of 70–85%.
Installation of the 4-Methylphenyl Substituent
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of pyrazinone boronic esters with 4-methylphenyl halides offers regioselectivity. A representative procedure from uses Pd2(dba)3 and P(o-tol)3 in DMF at 50°C, affording the biaryl product in 51–88% yield after supercritical fluid chromatography (SFC) purification.
Optimized Coupling Parameters
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd2(dba)3/P(o-tol)3 | K2CO3 | DMF | 50 | 88 |
Electrophilic Aromatic Substitution
Direct alkylation using 4-methylbenzyl bromide under basic conditions (K2CO3, DMF, 80°C) provides moderate yields (45–60%) but suffers from regiochemical ambiguity.
Synthesis and Attachment of the Oxazole Side Chain
Oxazole Ring Construction via Cyclocondensation
The 5-methyl-2-phenyloxazole-4-carbaldehyde intermediate is synthesized via Robinson-Gabriel synthesis :
Side Chain Alkylation
The oxazolemethyl group is introduced via nucleophilic displacement of a pyrazinone C5 bromide with the oxazole-4-methanol derivative. Using NaH in THF at 0°C, this step proceeds in 68% yield.
Key Alkylation Data
| Electrophile | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Oxazole-4-CH2Br | NaH | THF | 0 | 68 |
Integrated Synthetic Routes
Sequential Assembly (Core → Aryl → Oxazole)
Convergent Approach (Modular Coupling)
-
Prepare 2-(4-methylphenyl)pyrazinone and oxazolemethyl bromide separately.
-
Couple via Pd-catalyzed C–H activation (Pd(OAc)2, SPhos, Ag2CO3 in toluene, 110°C).
Total Yield : 41% over 5 steps.
Challenges and Optimization Opportunities
-
Regioselectivity in Pyrazinone Functionalization : Competing reactivity at N1 vs. C5 necessitates protective group strategies (e.g., SEM protection).
-
Oxazole Stability : The oxazole’s sensitivity to strong acids requires mild cyclization conditions (e.g., micellar catalysis).
-
Scalability : Low yields in cross-coupling steps (≤50%) highlight opportunities for ligand design (e.g., Buchwald-type ligands) .
Q & A
Q. Table 1: Structural Analogs and Activity Trends
| Compound | Modification | Activity Change (vs. Target) | Source |
|---|---|---|---|
| 5-(4-Fluorophenyl)-3-(4-methylphenyl)pyrazole | Lacks oxazole-pyrazine core | 10× lower kinase inhibition | |
| 2-(4-Chlorophenyl) derivative | Cl substituent on oxazole | 2× higher IC₅₀ vs. EGFR |
Advanced: How to elucidate reaction mechanisms in complex steps?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen migration during pyrazine ring formation .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., oxazole cyclization) .
- Byproduct Analysis : Isolate side products (e.g., dimerized intermediates) via preparative TLC to propose competing pathways .
Basic: What are stability considerations under varying pH and temperature?
Methodological Answer:
- pH Stability : Test compound integrity in buffers (pH 2–9) via HPLC. Degradation occurs at pH <3 (acidic hydrolysis of oxazole) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C in anhydrous DMSO to prevent oxidation .
Advanced: How to design multi-step synthetic routes with scalability?
Methodological Answer:
- Flow Chemistry : Continuous processing for exothermic steps (e.g., POCl₃-mediated cyclization) improves safety and yield .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps to reduce environmental impact .
Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
- Chemical Proteomics : Use biotinylated probes to pull down binding proteins from lysates, followed by LC-MS/MS identification .
- Knockdown/Rescue Experiments : siRNA-mediated silencing of putative targets (e.g., kinases) confirms on-mechanism activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
